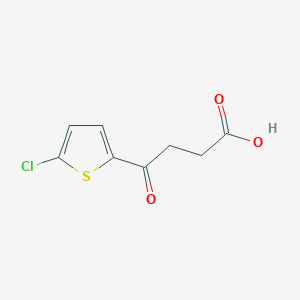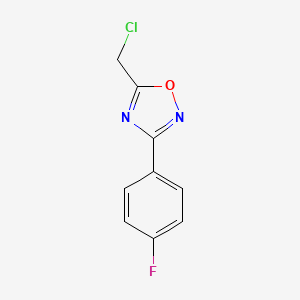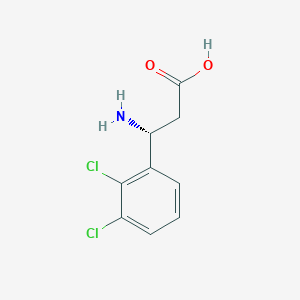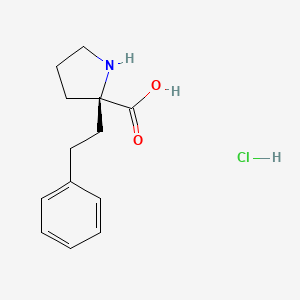![molecular formula C10H9NO2S B1586178 Methyl-5-Aminobenzo[b]thiophen-2-carboxylat CAS No. 20699-85-8](/img/structure/B1586178.png)
Methyl-5-Aminobenzo[b]thiophen-2-carboxylat
Übersicht
Beschreibung
Methyl 5-aminobenzo[b]thiophene-2-carboxylate (5-ABTC) is an organic compound with a wide range of applications in research and development. It is a derivative of aminobenzoic acid, a common component of many naturally-occurring substances, and is used as a synthetic intermediate in the production of various pharmaceuticals and other compounds. 5-ABTC has been studied extensively in recent years and has been found to have a variety of interesting properties and applications.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Derivate von „Methyl-5-Aminobenzo[b]thiophen-2-carboxylat“ haben ein vielversprechendes Potenzial in der antimikrobiellen Aktivität gezeigt. Sie wurden gegen verschiedene Bakterien- und Pilzarten getestet und zeigten starke antibakterielle Wirkungen gegen Krankheitserreger wie Staphylococcus aureus und Escherichia coli sowie antifungale Aktivität gegen Arten wie Candida albicans . Dies deutet auf das Potenzial für die Entwicklung neuer Antibiotika und Antimykotika hin.
Antikrebs-Eigenschaften
Thiophenderivate, einschließlich „this compound“, wurden auf ihre Antikrebs-Eigenschaften untersucht. Einige Verbindungen haben eine wirksame zytotoxische Aktivität gegen Krebszelllinien gezeigt, wie z. B. menschliche Lungenkrebszellen (A-549), was auf ihre mögliche Verwendung in der Krebstherapie hindeutet .
Antioxidative Wirkungen
Die antioxidative Kapazität von Thiophenverbindungen wurde mit Methoden wie dem DPPH-Assay bewertet. Bestimmte Derivate zeigen eine hervorragende antioxidative Aktivität, die entscheidend für die Vorbeugung von oxidativen Stress-bedingten Krankheiten ist .
Korrosionsschutzanwendungen
Im Bereich der industriellen Chemie werden Thiophenderivate als Korrosionsschutzmittel eingesetzt. Diese Anwendung ist besonders relevant, um Materialien und Strukturen vor Degradation zu schützen, ihre Lebensdauer zu verlängern und die Wartungskosten zu senken .
Anwendungen für organische Halbleiter
„this compound“ und seine Derivate sind wichtige Bestandteile bei der Entwicklung organischer Halbleiter. Sie tragen zur Weiterentwicklung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) bei, die in modernen elektronischen Geräten eine Schlüsselrolle spielen .
Arzneimittelforschung und pharmazeutische Chemie
Thiophenderivate sind wertvolle Bausteine in der pharmazeutischen Chemie. Sie wurden in verschiedene klinische Wirkstoffe integriert, darunter Medikamente zur Behandlung von Asthma und Pilzinfektionen. Die strukturelle Vielseitigkeit von Thiophen ermöglicht die Synthese von Verbindungen mit einer breiten Palette therapeutischer Eigenschaften .
Eigenschaften
IUPAC Name |
methyl 5-amino-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMBULBEQVHFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384972 | |
| Record name | Methyl 5-aminobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20699-85-8 | |
| Record name | Methyl 5-aminobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-1-benzothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride](/img/structure/B1586103.png)







